molecular formula C14H14ClNO3S B11171997 N-(4-chloro-2,5-dimethoxyphenyl)-2-(thiophen-2-yl)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B11171997
M. Wt: 311.8 g/mol
InChI Key: FOGLQEUDCIATOD-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a thiophene ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,5-dimethoxyaniline and thiophene-2-carboxylic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-chloro-2,5-dimethoxyaniline and the carboxyl group of thiophene-2-carboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, solvent recycling, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro-substituted dimethoxyphenyl group and the thiophene ring in This compound makes it unique compared to other similar compounds. This unique structure may impart specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14ClNO3S/c1-18-12-8-11(13(19-2)7-10(12)15)16-14(17)6-9-4-3-5-20-9/h3-5,7-8H,6H2,1-2H3,(H,16,17)

InChI Key

FOGLQEUDCIATOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC2=CC=CS2)OC)Cl

Origin of Product

United States

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